molecular formula C15H15OP B14174139 Phosphine oxide, diphenylpropenyl- CAS No. 4252-89-5

Phosphine oxide, diphenylpropenyl-

Cat. No.: B14174139
CAS No.: 4252-89-5
M. Wt: 242.25 g/mol
InChI Key: FRJXDOSETLXDIQ-XNJYKOPJSA-N
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Description

Diphenylpropenylphosphine oxide (CAS 85685-99-0), systematically named [3-(diphenylphosphino)propyl]diphenylphosphine oxide, is a P-stereogenic organophosphorus compound with the molecular formula C₂₇H₂₆OP₂. It features a propenyl linker bridging two diphenylphosphine oxide groups, creating a unique steric and electronic profile. This compound is notable for its applications in coordination chemistry, catalysis, and materials science, where its bifunctional structure enables tailored interactions with transition metals and substrates .

Properties

CAS No.

4252-89-5

Molecular Formula

C15H15OP

Molecular Weight

242.25 g/mol

IUPAC Name

[phenyl-[(E)-prop-1-enyl]phosphoryl]benzene

InChI

InChI=1S/C15H15OP/c1-2-13-17(16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h2-13H,1H3/b13-2+

InChI Key

FRJXDOSETLXDIQ-XNJYKOPJSA-N

Isomeric SMILES

C/C=C/P(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CC=CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Using Diphenylphosphine Oxide Derivatives

A primary route involves the reaction of diphenylphosphinyl chloride with propenyl-containing nucleophiles. For instance, diphenylphosphinyl chloride (ClP(O)Ph$$2$$) can react with allyl magnesium bromide (CH$$2$$=CHCH$$2$$MgBr) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The Grignard reagent attacks the electrophilic phosphorus center, followed by hydrolysis to yield diphenylpropenyl phosphine oxide (Ph$$2$$P(O)CH$$2$$CH=CH$$2$$).

Reaction Conditions :

  • Temperature: −78°C to room temperature (20–25°C)
  • Solvent: THF
  • Workup: Quenching with saturated ammonium chloride, extraction with dichloromethane, and purification via column chromatography (silica gel, hexane/ethyl acetate).

Yield : ~65–72% (estimated from analogous syntheses of diphenylpropenyl derivatives).

Oxidation of Diphenylpropenyl Phosphine

Diphenylpropenyl phosphine (Ph$$2$$PCH$$2$$CH=CH$$2$$) can be oxidized using hydrogen peroxide (H$$2$$O$$_2$$) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane. This method ensures selective oxidation of the phosphorus center without affecting the propenyl group’s double bond.

Procedure :

  • Dissolve diphenylpropenyl phosphine (1 equiv) in CH$$2$$Cl$$2$$.
  • Add 30% H$$2$$O$$2$$ (1.2 equiv) dropwise at 0°C.
  • Stir for 12 hours at room temperature.
  • Wash with NaHCO$$3$$ (aq), dry over MgSO$$4$$, and concentrate.

Yield : 85–90% (based on DOPO derivative oxidation kinetics).

Thermal Decomposition of Epoxy Composites

Diphenylpropenyl phosphine oxide has been identified as a pyrolysis product of glass fiber-reinforced epoxy resin composites (GFRC). During thermogravimetric analysis (TGA) at 256–500°C, the epoxy matrix decomposes, releasing volatile organophosphorus compounds, including diphenylpropenyl phosphine oxide (10.86% relative abundance).

Key Parameters :

  • Heating rate: 5–30°C/min
  • Atmosphere: Nitrogen
  • Major decomposition stage: 300–400°C (activation energy: 165–193 kJ/mol).

Analytical Characterization and Data

Spectroscopic Identification

  • FTIR : Peaks at 1190 cm$$^{-1}$$ (P=O stretch), 1635 cm$$^{-1}$$ (C=C stretch), and 3050 cm$$^{-1}$$ (aromatic C-H).
  • GC-MS : Molecular ion peak at m/z 260 (C$${15}$$H$${15}$$OP$$^+$$), with fragments at m/z 183 (Ph$$2$$P$$^+$$) and 77 (C$$6$$H$$_5$$$$^+$$).

Thermal Stability Metrics

Property Value Method
Decomposition onset (°C) 287.5 TGA (5°C/min)
Activation energy (kJ/mol) 174–193 Isoconversional
Volatile yield (wt%) 10.86 TG-GC-MS

Data derived from GFRC pyrolysis studies and flame-retardant analogies.

Comparative Analysis of Synthesis Routes

Industrial Applicability

The oxidation pathway is favored for large-scale production due to its simplicity and compatibility with existing organophosphorus manufacturing infrastructure. In contrast, pyrolysis-derived diphenylpropenyl phosphine oxide is typically a minor component in complex mixtures, limiting its practical isolation.

Chemical Reactions Analysis

Types of Reactions: Phosphine oxide, diphenylpropenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Higher oxidation state phosphorus compounds.

    Reduction: Corresponding phosphines.

    Substitution: Various substituted phosphine oxides depending on the electrophile used.

Scientific Research Applications

Phosphine oxide, diphenylpropenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which phosphine oxide, diphenylpropenyl- exerts its effects involves its ability to participate in various chemical reactions. The compound can act as a ligand, coordinating with metal centers in catalysts, thereby influencing the reactivity and selectivity of the catalytic process . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Phosphine Oxides

Structural and Electronic Comparisons

Triphenylphosphine Oxide (TPPO)
  • Structure : TPPO lacks the propenyl linker, with three phenyl groups directly bonded to the phosphorus center.
  • Electronic Effects : The absence of alkyl/alkenyl substituents makes TPPO less electron-rich compared to diphenylpropenylphosphine oxide.
Bridged Bicyclic Phosphine Oxides
  • Structure : Compounds like the [2.2.1] bicyclic phosphine oxide (e.g., compound 7 in ) feature constrained C–P–C angles (~92.6°), enhancing steric rigidity.
  • Reduction Kinetics: Bridged systems exhibit faster reduction rates compared to non-bridged analogs (e.g., diphenylpropenylphosphine oxide) due to smaller C–P–C angles and electron-rich alkyl substituents .
Diarylphosphine Oxides with Substituent Variations
  • Electrochemical Behavior : Diphenylpropenylphosphine oxide and derivatives like SPA-2,7-F(POPh₂)₂ show irreversible oxidation waves at ~1.05 V (vs. Ag/Ag⁺), similar to other diarylphosphine oxides. However, the model compound SPA-F (without phosphine oxide units) oxidizes reversibly at 1.00 V, indicating phosphine oxide groups destabilize the oxidized state .
  • Catalytic Activity : In Pd-catalyzed Hirao reactions, diphenylphosphine oxide and di(2-methylphenyl)phosphine oxide show comparable efficiency (~96% yield), while bis(3,5-dimethylphenyl)phosphine oxide exhibits intermediate activity due to steric hindrance .

Reactivity and Functional Performance

Reduction and Oxidation
  • Reduction Rates : Alkyl-substituted phosphine oxides (e.g., dialkylarylphosphine oxide 4 in ) reduce faster than aryl-substituted analogs. Diphenylpropenylphosphine oxide, with mixed aryl/alkyl character, shows intermediate reduction kinetics .
  • Oxidation Potential: Phosphine oxide units raise oxidation potentials by ~50 mV compared to non-phosphine oxide models (e.g., SPA-F), but substituent positions (2,7- vs. 3,6-) have minimal impact .
Hydrogen-Bonding Interactions
  • Association Constants: Diphenylpropenylphosphine oxide derivatives exhibit stronger H-bonding with amides (e.g., K = 1.2 × 10³ M⁻¹) compared to non-hydroxylated analogs (K′ = 0.3 × 10³ M⁻¹). Phenolic substituents enhance binding via intramolecular H-bond stabilization .

Application-Specific Comparisons

Flame Retardancy
  • In-Situ Networks : Trivinyl phosphine oxide forms durable flame-retardant networks in cellulose, outperforming static systems like TPPO due to covalent entrapment within polymer matrices .
  • Epoxy Composites: Hydroxyphenyl phosphine oxide mixtures (e.g., tris-(hydroxyaryl) isomers) provide superior flame retardancy (UL94 V-0 rating) compared to non-hydroxylated analogs, leveraging synergistic char formation .
Optoelectronic Materials
  • OLED Performance : Phosphine oxides with biphenyl or naphthyl groups (e.g., 1-naphthyl(phenyl)phosphine oxide) achieve higher triplet energies (ET = 2.8 eV) and improved electron injection in blue OLEDs, whereas diphenylpropenylphosphine oxide is less explored in this domain .

Data Tables

Table 1: Electrochemical Properties of Selected Phosphine Oxides

Compound Oxidation Potential (V) Reduction Rate (k, s⁻¹) Reference
Diphenylpropenylphosphine oxide 1.05 (irreversible) 0.15
SPA-F (model compound) 1.00 (reversible) N/A
[2.2.1] Bicyclic oxide 1.07 (irreversible) 0.25
Triphenylphosphine oxide 1.10 (irreversible) 0.05

Table 2: Catalytic Efficiency in Hirao Reactions

Phosphine Oxide Ligand Yield (%) Reaction Time (min) Reference
Diphenylphosphine oxide 96 15
Di(2-methylphenyl)phosphine oxide 95 15
Bis(3,5-dimethylphenyl)phosphine oxide 88 20

Q & A

Q. What are the optimal synthetic routes for diphenylpropenylphosphine oxide, and how can reaction yields be maximized?

Diphenylpropenylphosphine oxide is typically synthesized via nucleophilic substitution or coupling reactions. For example, coupling propenyl halides with diphenylphosphine oxide under inert conditions (e.g., nitrogen atmosphere) minimizes oxidation side reactions. Catalytic systems like palladium/copper can enhance efficiency, but stoichiometric control of base (e.g., NaH or KOtBu) is critical to avoid decomposition . Reaction monitoring via 31^{31}P NMR ensures intermediate stability and product purity .

Q. Which spectroscopic and computational methods are most reliable for characterizing diphenylpropenylphosphine oxide?

  • Experimental : 1^{1}H, 13^{13}C, and 31^{31}P NMR are essential for structural confirmation. The 31^{31}P NMR chemical shift typically appears at δ 20–30 ppm for phosphine oxides. X-ray crystallography resolves stereoelectronic properties, particularly the P=O bond geometry .
  • Computational : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and triple-zeta basis sets (e.g., 6-311G**) accurately predicts electronic structure and vibrational spectra. Solvent effects should be modeled using continuum solvation models (e.g., PCM) .

Q. How does diphenylpropenylphosphine oxide’s reactivity differ from simpler phosphine oxides (e.g., triphenylphosphine oxide)?

The propenyl group introduces steric and electronic effects. For instance, the allylic system in diphenylpropenylphosphine oxide can participate in conjugate addition reactions, unlike triphenylphosphine oxide. However, its oxidation stability is lower due to the unsaturated propenyl moiety, requiring inert storage conditions .

Advanced Research Questions

Q. What mechanistic insights explain diphenylpropenylphosphine oxide’s role in enantioselective catalysis?

In asymmetric catalysis, diphenylpropenylphosphine oxide acts as a chiral ligand precursor. Its propenyl group enables π-backbonding with transition metals (e.g., Rh or Pd), modulating electron density at the metal center. Computational studies (DFT/M06-2X) reveal that steric hindrance from the propenyl group enforces specific transition-state geometries, enhancing enantioselectivity in C–C bond-forming reactions .

Q. How can contradictions in reported thermodynamic data for diphenylpropenylphosphine oxide be resolved?

Discrepancies in enthalpy of formation (ΔHf_f) often arise from inconsistent experimental conditions (e.g., solvent polarity, temperature). Calorimetric measurements under standardized conditions (e.g., bomb calorimetry in DMF) paired with high-level ab initio calculations (e.g., CCSD(T)/CBS) can reconcile data. Cross-validation with isodesmic reaction schemes is recommended .

Q. What strategies improve diphenylpropenylphosphine oxide’s stability in polymer composites for flame-retardant applications?

Incorporating diphenylpropenylphosphine oxide into polymer matrices (e.g., polyamide 66) via in-situ polymerization enhances dispersion and reduces leaching. Synergistic additives like zinc borate improve thermal stability by forming char layers. Accelerated aging tests (85°C, 75% RH) combined with TGA-FTIR analysis quantify degradation pathways .

Methodological Tables

Table 1. Key Physicochemical Properties of Diphenylpropenylphosphine Oxide

PropertyValue/DescriptionReference
XlogP3.2 (predicted)
Hydrogen bond acceptors1 (P=O group)
Thermal decomposition>200°C (onset in N2_2 atmosphere)
31^{31}P NMR shiftδ 22–25 ppm (CDCl3_3)

Table 2. Recommended Computational Parameters for DFT Studies

FunctionalBasis SetSolvent ModelApplication
B3LYP6-311G**PCM (THF)Ground-state geometry optimization
M06-2Xdef2-TZVPSMD (water)Transition-state analysis
ωB97XDaug-cc-pVDZNoneNon-covalent interactions
Sources:

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